DNA Damage and Repair
DNA DAMAGE AND REPAIR MECHANISMS
Cellular DNA damage and mutations are often factors that lead to cancer. Every day, the DNA in human cells is hit by thousands to millions of damaging events. Some of these attacks originate externally, while others originate in our own metabolic processes.
It's not just a matter of damaged DNA, though. It's about consequences. Such changes to the genome of our cells can disrupt the usual process of DNA transcription and subsequent translation into important proteins. These proteins are the unsung heroes behind signaling and the efficient functioning of cells.
This is where things get especially tricky. If a cell doesn't repair these genome mutations before the large cell division, which scientists call mitosis, it passes this defective legacy on to its daughter cells.
Now, if a cell's DNA repair workshop malfunctions, there are three possible outcomes:
Aging - imagine a cell becoming a sleeping beauty forever, never to wake up or divide again. As of 2005, research labs were discovering that cancer cells in our bodies and in lab dishes experience this senescence. They stop, preventing any further cellular evolution.
Apoptosis – Sometimes, when DNA damage reaches a certain threshold, it forces cells into action. It pushes cells into a pre-determined state of death known as apoptosis. Think of it as a self-destruct button.
Malignant tumor - this is the worst case scenario. It acquires an unnatural, eternal life, divided without any bondage, and becomes what we fear most—malignant.
Now, you might be wondering: With so much damage happening every day, how do cells normally respond? Nature, in her wisdom, has equipped cells with a toolkit for the repair process. These include surgical precision for mismatch correction, base excision, and nucleotide excision repair. However, there is no backup mechanism for these processes.
A cell may have decided on a strategic move during its evolutionary journey. If the DNA damage is too great, it may be better to go into apoptosis, or senescence, rather than run out of energy trying to repair it. After all, a cell's repair efficacy isn't a set game -- it varies with factors like cell type and age.
SOURCES OF DNA DAMAGE
For a long time, when considering the DNA mutations that pave the way for cancer, attention has focused on exogenous sources, such as the environment. But here's a twist: There are scientists who have introduced a new protagonist to this story -- the internal processes of our own bodies. These endogenous sources, they argue, may also be disrupting the game.
DNA under siege: Our DNA is under threat from a variety of factors.
Physical mutagens - Of these, ultraviolet radiation is the hallmark mutagen. This radiation can link adjacent pyrimidine bases, such as cytosine and thymine, together. There is also ionizing radiation such as X-rays. These troublemakers create massive amounts of free radicals that cause DNA strand breaks.
Chemical mutagens – chemicals that lock onto DNA bases. Imagine nitrogen mustard compounds altering DNA structure. But some sneaky compounds reveal their dark side only when transformed. For example, benzo[a]pyrene is harmless by itself, but becomes a carcinogen after a series of reactions in our cells.
Endogenous responses, that is, internal biochemical processes, may also be to blame. The science behind it can be dizzying: nucleotide bases can be snipped out by hydrolysis reactions; purine bases can be dislodged in a process called depurination. Astonishingly, mammalian cells witness approximately 10,000 of these events per day!
When DNA gets messy: DNA sometimes makes mistakes.
Deamination causes amine groups to wave goodbye, causing DNA bases to be misinterpreted.
DNA methylation involves interactions with S-adenosylmethionine. This seemingly mundane process can spin out of control, leading to mutations.
Let's also talk about ROS -- reactive oxygen species. Born from normal metabolic processes, they can be disruptors, adjust bases and induce mutations. One of their notable crimes is the conversion of guanine to 8-oxo-7,8-dihydroguanine. This can disrupt the DNA replication machinery, leading to mispairing and mutations.
Errors during replication: When cells replicate DNA, errors can occur. Sometimes, polymerase (the enzyme responsible for this process) can misread the DNA code, especially in repetitive regions. This misreading, similar to a typewriter skipping or repeating letters, can alter genetic information.
DNA breaks: Our DNA sometimes experiences strand breaks. These can be single or double strand breaks. The causes vary, ranging from damage to the structure of the DNA backbone to processes involving DNA repair itself.
MECHANISMS OF DNA REPAIR
Cells possess complex defense mechanisms that are constantly evolving to respond to DNA damage and prevent unwanted outcomes. Let's take a closer look at the complex mechanisms by which cells defend against DNA damage.
- The decisive role of cells:
Apoptotic or senescent states can be selected when cells are pushed to the edge. Instead of yielding immediately, cells develop specific damage control strategies for each type of DNA damage.
- The role of MGMT in maintenance:
Add O6-methylguanine DNA methyltransferase (MGMT; DNA alkyltransferase). What is its main behavior? Cleaves methyl and ethyl adducts from the guanine base in DNA. Interestingly, this is not a typical enzymatic action, but a chemical reaction. Every mole of MGMT sacrifices itself for every adduct it removes. And there's more: Cells with elevated levels of MGMT exhibit potent cancer-fighting abilities and may be adept at fighting more alkylation damage.
- DNA Polymerase - Error Checker:
Polymerases, such as polymerase-delta, are meticulous editors of the DNA world. If they spot an error during DNA replication, they pause, backtrack to remove the error, and continue. Consider the mouse study: Those with mutations in both copies of the Pold1 gene were deficient in DNA polymerase delta. result? The increased risk of epithelial cancer shows a key role for these proofreading enzymes.
- Mismatch Excision Repair (MMR) Enzymes–Backup Editor:
In addition to the watchful eye of DNA polymerases, another group of proteins (MMR enzymes) also guard. Their specialty is fixing replication errors that polymerases ignore. They carefully removed incorrect DNA fragments and corrected them using the original strand as a template. Their abilities are crucial in areas where DNA sequences repeat, where traditional proofreading can fail. In addition, they address a range of anomalies ranging from DNA oxidation to alkylation. Of note: Mutations in human MMR genes such as MSH2 and MLH1 are associated with hereditary nonpolyposis colorectal cancer (HNPCC).
BASE EXCISION REPAIR AND NUCLEOTIDE EXCISION REPAIR
Base excision repair (BER) is a complex process involving multiple enzymes designed to recognize, remove and replace individual damaged nucleotide bases. The major base modifications processed by BER enzymes result from endogenous oxidation and hydrolysis. DNA glycosylase cleaves the bond between the nucleotide base and the ribose sugar, creating an apurinic or apyrimidinic (AP) site. 8-oxoguanine DNA glycosylase I (Ogg1) is responsible for the removal of 7,8-dihydro-8-oxoguanine (8-oxoG), one of the base mutations caused by reactive oxygen species. Notably, polymorphisms in the human OGG1 gene are associated with the risk of several cancers, such as lung and prostate cancer. Another BER enzyme, uracil DNA glycosylase, cleaves uracil, the product of cytosine deamination, thereby preventing subsequent C→T point mutations. N-methylpurine DNA glycosylase (MPG) can remove various modified purine bases.
Simultaneously, AP sites in DNA generated by BER enzymes, as well as sites generated by apyrimidinization and apurination, are repaired by the action of AP endonuclease 1 (APE1). APE1 cleaves the phosphodiester bond at the 5' end of the AP site. The DNA strand then possesses a 3'-hydroxyl and a 5'-base deoxyribose phosphate. DNA polymerase β (Polβ) inserts the correct nucleotide according to the respective W-C pairing and eliminates the deoxyribose phosphate through its intrinsic AP lyase activity. The presence of X-ray repair cross complementarity group 1 (XRCC1) is essential for heterodimer formation with DNA ligase III (LIG3). XRCC1 acts as a scaffolding protein that provides a non-reactive binding site for Polβ and brings Polβ and LIG3 enzymes together at the repair site. Poly(ADP-ribose) polymerase (PARP-1) interacts with XRCC1 and Polβ and is an essential component of the BER pathway. The final step in repair is performed by LIG3, which attaches the deoxyribose sugar of the replacement nucleotide to the deoxyribose phosphate backbone.
Notably, while BER can replace multiple nucleotides via the long-patch pathway, the initiating events of both short-patch and long-patch BER are damage to a single nucleotide with minimal impact on the DNA double helix structure. Nucleotide excision repair (NER) repairs damage to nucleotide strands of at least 2 bases, resulting in distorted DNA structure. NER primarily repairs single-strand breaks as well as sequential damage from exogenous factors such as bulky DNA adducts and ultraviolet radiation. The same pathway may also repair damage caused by oxidative stress. More than 20 proteins involved in the NER pathway in mammalian cells, including XPA, XPC-hHR23B, replication protein A (RPA), transcription factors TFIIH, XPB and XPD DNA helicases, ERCC1-XPF and XPG, Polδ, Polε, PCNA and replicating C factors. Overexpression of the excision repair cross-complementation (ERCC1) gene is associated with cisplatin resistance in non-small cell lung cancer cells and is associated with enhanced DNA repair capacity. Global genome NER (GGR) repairs damage throughout the genome, while a specific NER pathway called transcription-coupled repair (TCR) repairs genes during transcription by active RNA polymerase.
REPAIR OF DOUBLE-STRAND BREAKS
DNA double-strand breaks can lead to loss or reshuffle of genomic data. There are two main pathways to resolve these breaks: non-homologous end joining (NHEJ) and homologous recombination (HR), sometimes called recombination or template-assisted repair.
The HR approach primarily comes into play during the late S/G2 phase of the cell cycle (when the most recent template repeat occurs). For HR to function, it needs an identical or near-identical sequence that connects to the damaged DNA region via the centromere, serving as a blueprint for repair. When the replication process attempts to overtake single-strand breaks or unrepaired lesions, double-strand breaks repaired by HR often occur, causing replication forks to falter.
In contrast, the NHEJ pathway engages at different cell cycle stages, especially when HR templates in the form of sister chromatids are not available. When a DNA break occurs in this situation, the affected DNA region has not been replicated, meaning there is no adjacent template strand to refer to, unlike in HR. During NHEJ, the Ku protein duo aligns the ends of the broken DNA strands, facilitating repair even in the absence of a template, although this often results in the loss of some sequence data. Various enzymes, including DNA ligase IV, XRCC4, and DNA-dependent protein kinase (DNA-PK), play key roles in this religation process. Given that NHEJ relies on fortuitous alignments (known as microhomologies) between the single-stranded ends of rejoined DNA fragments, it is inherently prone to introducing mutations. For higher eukaryotes, DNA-PK is essential for NHEJ repair, either through its primary mechanism or through a secondary alternative called D-NHEJ.
FUTURE APPLICATIONS
DNA damage is an important reason for the emergence of cancer cells. Interestingly, this vulnerability is exploited in clinical cancer therapy to induce apoptosis or senescence in these rogue cells. Many chemotherapy drugs, including bleomycin, mitomycin, and cisplatin, work by inducing further DNA damage, specifically targeting rapidly replicating cancer cells rather than slower-growing surrounding tissue. There is a paradox in the cellular DNA repair system. On the one hand, they mitigate mutations, maintain genome integrity, and potentially prevent cancer from developing. On the other hand, it is these repair systems that allow cancer cells to withstand more DNA damage, thereby promoting their uncontrolled proliferation. To counteract this resilience of cancer cells, ongoing clinical trials are exploring inhibitors of specific DNA repair enzymes such as MGMT, PARP, and DNA-PK.